molecular formula C22H24N2O4S B11631974 N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide

Cat. No.: B11631974
M. Wt: 412.5 g/mol
InChI Key: RYGDYFIZYNYGJW-UHFFFAOYSA-N
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Description

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide
  • N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylalaninamide

Uniqueness

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide is unique due to the specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C22H24N2O4S/c1-4-28-19-14-12-18(13-15-19)24(29(3,26)27)16(2)22(25)23-21-11-7-9-17-8-5-6-10-20(17)21/h5-16H,4H2,1-3H3,(H,23,25)

InChI Key

RYGDYFIZYNYGJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C

Origin of Product

United States

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